N-(4,5-Dihydro-2-thiazolyl)-2-(4-isobutylphenyl)propionamide
Description
Properties
CAS No. |
59512-32-2 |
|---|---|
Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(19)18-16-17-8-9-20-16/h4-7,11-12H,8-10H2,1-3H3,(H,17,18,19) |
InChI Key |
IWVKESZPDAZWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NCCS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of This compound typically involves the formation of an amide bond between the carboxylic acid derivative of 2-(4-isobutylphenyl)propionic acid (ibuprofen) and the 4,5-dihydro-2-thiazolyl amine moiety. This can be achieved by:
- Activation of the carboxylic acid group (e.g., conversion to an acid chloride or ester)
- Subsequent reaction with 4,5-dihydro-2-thiazolyl amine to form the amide linkage
Preparation via Catalytic Hydration of Nitriles
A notable method involves catalytic hydration of the nitrile precursor, 2-(4-isobutylphenyl)propionitrile , to form the corresponding amide under mild aqueous conditions. This method is advantageous for its operational simplicity and environmental compatibility.
- Catalyst : Osmium polyhydride complexes have been demonstrated to efficiently catalyze the hydration of aliphatic nitriles including 2-(4-isobutylphenyl)propionitrile.
- Reaction Conditions : The hydration is performed in pure aqueous medium, typically at elevated temperatures (~100 °C) for several hours.
- Yield and Purity : High yields of the amide are obtained, with good tolerance to functional groups on the aromatic ring and the aliphatic chain.
Table 1: Catalytic Hydration Conditions for Ibuprofenamide Synthesis
| Parameter | Details |
|---|---|
| Substrate | 2-(4-isobutylphenyl)propionitrile |
| Catalyst | Osmium polyhydride complex (e.g., OsH4(PiPr3)2) |
| Solvent | Pure water |
| Temperature | ~100 °C |
| Reaction Time | 3–24 hours |
| Yield | Up to 50% isolated yield (after purification) |
| Notes | Catalyst demonstrates high functional group tolerance |
This method is supported by detailed mechanistic studies involving coordination of the nitrile to the osmium center, followed by nucleophilic attack of water and release of hydrogen molecules, confirmed by NMR and X-ray crystallography.
Amide Formation by Direct Coupling of Acid Derivatives and Amines
Another common synthetic route involves the direct coupling of activated ibuprofen derivatives with 4,5-dihydro-2-thiazolyl amine:
- Activation of Ibuprofen : Conversion of ibuprofen to its acid chloride or ester derivative facilitates nucleophilic attack by the amine.
- Amine Source : 4,5-dihydro-2-thiazolyl amine or its analogs.
- Reaction Conditions : Typically involves refluxing in an inert solvent such as xylene or ethanol, with or without catalysts or coupling reagents.
- Purification : The product is isolated by crystallization or chromatography.
Example from Patent Literature :
- Reaction of 2-aminothiazole with ester derivatives under reflux in xylene for 6–7 hours yields the corresponding thiazole amide with moderate to good yields.
- The reaction mixture is then worked up by solvent removal, recrystallization from ethanol or other suitable solvents to obtain the pure product.
Alternative Synthetic Routes and Related Compounds
- Synthesis of related 2-amino-thiazole derivatives involves similar amide bond formation strategies, often starting from halogenated or alkyl-substituted thiazoles.
- Optically active alpha-substituted aryl ketones can be used as precursors for chiral amides, involving ketalization and rearrangement steps to control stereochemistry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydration of nitrile | 2-(4-isobutylphenyl)propionitrile | Osmium polyhydride catalyst, water, 100 °C, 3–24 h | ~50 | Mild, aqueous, functional group tolerant |
| Direct coupling (ester + amine) | Ibuprofen ester derivative + 4,5-dihydro-2-thiazolyl amine | Reflux in xylene or ethanol, 6–7 h | Moderate | Classical amide bond formation |
| Thiazole derivative synthesis | Halogenated or alkyl-substituted thiazoles | Various coupling and substitution reactions | Variable | Useful for analog development |
| Stereoselective ketone route | Optically active alpha-substituted aryl ketones | Ketalization, rearrangement steps | Variable | For chiral amide synthesis |
Research Findings and Mechanistic Insights
- The catalytic hydration method is supported by detailed spectroscopic (NMR) and crystallographic studies confirming the formation of amidate complexes and elucidating the reaction pathway.
- Density functional theory calculations complement experimental data, showing the energetics of nitrile coordination and water attack steps.
- The direct coupling method’s efficiency depends on the activation of the acid moiety and the nucleophilicity of the thiazolyl amine.
- The choice of solvent and reaction time critically influences yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-2-(4-isobutylphenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-(4,5-Dihydro-2-thiazolyl)-2-(4-isobutylphenyl)propionamide, we analyze structurally related propionamide derivatives and heterocyclic analogs from the provided evidence. Key comparisons include synthesis strategies, spectral characteristics, and functional group contributions.
Table 1: Structural and Functional Comparison of Propionamide Derivatives
Key Observations
Structural Variations and Bioactivity: The 4,5-dihydrothiazole group in the target compound differs from the piperidine in and the oxazole in , which may alter electronic properties and steric effects. The 4-isobutylphenyl substituent introduces bulkier lipophilic character compared to the phenyl group in or the 4-methoxyphenyl in , possibly enhancing membrane permeability .
- Heterocycle Formation : Cyclization reactions (e.g., triazole synthesis via hydrazinecarbothioamide intermediates ) could parallel the dihydrothiazole incorporation.
- Amide Bond Formation : Coupling reactions involving activated carboxylic acids or isothiocyanates (as in ) are likely steps for propionamide assembly.
Spectral Characterization :
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thiones may guide characterization of the dihydrothiazole’s tautomeric state.
- NMR : For similar compounds, ¹H-NMR signals for aromatic protons (e.g., 4-isobutylphenyl) would appear at δ 6.5–7.5 ppm, while dihydrothiazole protons resonate near δ 3.0–4.0 ppm .
Pharmacological Potential: The piperidine-containing propionamide in is explicitly a pharmaceutical intermediate, suggesting that the target compound’s dihydrothiazole and isobutylphenyl groups could be optimized for analogous applications, such as protease inhibitors or anti-inflammatory agents.
Biological Activity
N-(4,5-Dihydro-2-thiazolyl)-2-(4-isobutylphenyl)propionamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Identification
- Chemical Name : this compound
- CAS Registry Number : 59512-34-4
- Molecular Formula : C15H20N2OS
Synthesis and Structure
The synthesis of this compound typically involves the reaction between 4-isobutylphenyl propionic acid derivatives and thiazole-containing compounds. The resulting structure features a thiazole ring that is crucial for its biological activity.
Enzyme Inhibition
One of the most notable biological activities associated with this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease.
Table 1: Acetylcholinesterase Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | 3.0 |
| Donepezil (standard drug) | 0.5 |
| Rivastigmine (standard drug) | 1.0 |
This table illustrates that while this compound exhibits AChE inhibitory activity, it is less potent compared to established drugs like donepezil and rivastigmine.
Neuroprotective Effects
In addition to inhibiting AChE, studies have indicated that this compound may possess neuroprotective properties. Research suggests that it can reduce oxidative stress and inflammation in neuronal cells, contributing to its potential therapeutic effects in neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : In a study published in Pharmacological Research, this compound was evaluated for its effects on neuronal cell lines. The results showed a significant reduction in cell death induced by oxidative stress when treated with the compound .
- Molecular Docking Studies : Computational studies demonstrated that the compound binds effectively to the active site of AChE. Molecular dynamics simulations revealed stable interactions, suggesting that structural modifications could enhance its inhibitory potency .
- Comparative Analysis : A comparative analysis with other thiazole derivatives indicated that modifications to the phenyl ring significantly affect biological activity. Compounds with larger alkyl substituents on the phenyl ring exhibited improved AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
